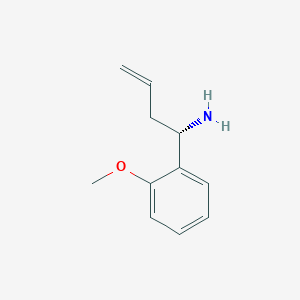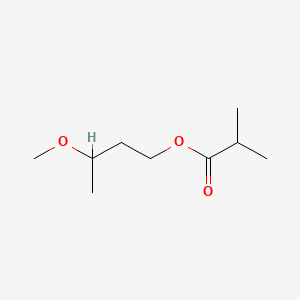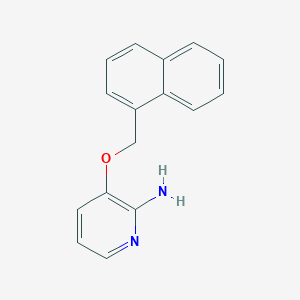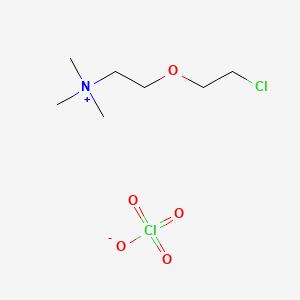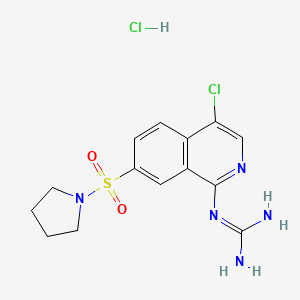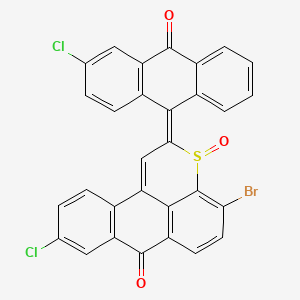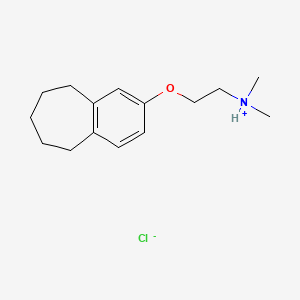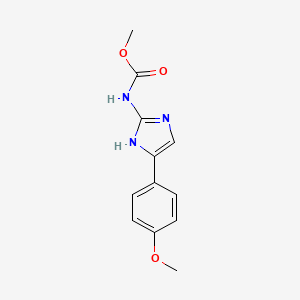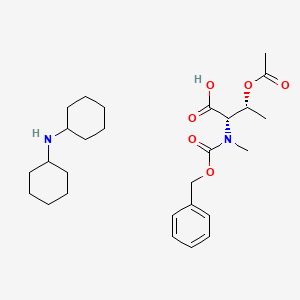
N-alpha-BENZYLOXYCARBONYL-N-alpha-METHYL-O-ACETYL-L-THREONINE DICYCLOHEXYLAMINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-alpha-BENZYLOXYCARBONYL-N-alpha-METHYL-O-ACETYL-L-THREONINE DICYCLOHEXYLAMINE is a complex organic compound known for its unique chemical properties and applications in various scientific fields. It is characterized by its specific molecular structure, which includes a benzyloxycarbonyl group, a methyl group, and an acetyl group attached to the L-threonine backbone, along with dicyclohexylamine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-alpha-BENZYLOXYCARBONYL-N-alpha-METHYL-O-ACETYL-L-THREONINE DICYCLOHEXYLAMINE typically involves multiple steps, including the protection of functional groups, selective acylation, and coupling reactions. The process begins with the protection of the amino group of L-threonine using a benzyloxycarbonyl (Cbz) group. This is followed by the methylation of the alpha position and acetylation of the hydroxyl group. The final step involves coupling with dicyclohexylamine under specific reaction conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is common to achieve the desired quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-alpha-BENZYLOXYCARBONYL-N-alpha-METHYL-O-ACETYL-L-THREONINE DICYCLOHEXYLAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove protective groups or reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxycarbonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can lead to deprotected or reduced forms of the compound .
Applications De Recherche Scientifique
N-alpha-BENZYLOXYCARBONYL-N-alpha-METHYL-O-ACETYL-L-THREONINE DICYCLOHEXYLAMINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is utilized in the study of enzyme mechanisms and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-alpha-BENZYLOXYCARBONYL-N-alpha-METHYL-O-ACETYL-L-THREONINE DICYCLOHEXYLAMINE involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can act as a protective group, while the methyl and acetyl groups influence the compound’s reactivity and interactions. The dicyclohexylamine component may play a role in stabilizing the compound and facilitating its incorporation into larger molecular structures .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-alpha-BENZYLOXYCARBONYL-N-alpha-METHYL-O-ACETYL-L-SERINE DICYCLOHEXYLAMINE
- N-alpha-BENZYLOXYCARBONYL-N-alpha-METHYL-L-PHENYLALANINE DICYCLOHEXYLAMINE
Uniqueness
N-alpha-BENZYLOXYCARBONYL-N-alpha-METHYL-O-ACETYL-L-THREONINE DICYCLOHEXYLAMINE is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This makes it a versatile compound in synthetic chemistry and a valuable tool in scientific research .
Propriétés
Formule moléculaire |
C27H42N2O6 |
|---|---|
Poids moléculaire |
490.6 g/mol |
Nom IUPAC |
(2S,3R)-3-acetyloxy-2-[methyl(phenylmethoxycarbonyl)amino]butanoic acid;N-cyclohexylcyclohexanamine |
InChI |
InChI=1S/C15H19NO6.C12H23N/c1-10(22-11(2)17)13(14(18)19)16(3)15(20)21-9-12-7-5-4-6-8-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,10,13H,9H2,1-3H3,(H,18,19);11-13H,1-10H2/t10-,13+;/m1./s1 |
Clé InChI |
VTAXDKCVMRHJQP-HTKOBJQYSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)O)N(C)C(=O)OCC1=CC=CC=C1)OC(=O)C.C1CCC(CC1)NC2CCCCC2 |
SMILES canonique |
CC(C(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1)OC(=O)C.C1CCC(CC1)NC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


